![molecular formula C10H15BrIN3 B2493365 N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide CAS No. 2060029-64-1](/img/structure/B2493365.png)

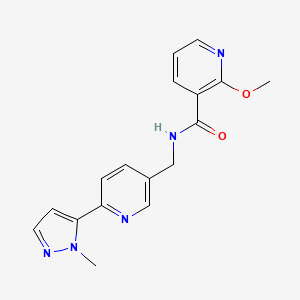

N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Action

- Guanidine compounds have been explored for their antibacterial activities. For instance, specific guanidine derivatives were screened and found to possess antibacterial properties (Dobosz, Wujec, & Waśko, 2003).

Chemical Analysis Techniques

- Guanidine derivatives have been analyzed using isocratic reversed-phase ion-pairing HPLC and capillary zone electrophoresis, demonstrating their importance in chemical analytical methods (Schuster, Bernhardt, & Buschauer, 1997).

Synthesis and Reactivity in Chemistry

- Research on guanidine proligands has led to the development of new guanidinate-supported dialkyl niobium dinuclear complexes, showcasing the role of guanidines in inorganic chemistry (Elorriaga et al., 2013).

Synthesis of Cyclic Guanidines

- Cyclic guanidine hydroiodides have been synthesized in a single step, highlighting the efficiency of guanidine chemistry in producing cyclic compounds (Aoyagi & Endo, 2017).

Guanidine in Coordination Chemistry

- Guanidine complexes, such as zinc guanidinate, have been used in ring-opening polymerisation catalysis, indicating their utility in coordination chemistry and polymer science (Coles & Hitchcock, 2004).

Guanidine in DNA Interaction

- A novel azo-guanidine compound has been shown to interact with DNA, suggesting potential applications in molecular biology and DNA analysis (Jamil et al., 2013).

Catalytic Applications

- Guanidines have been used in catalytic syntheses, reflecting their significance in facilitating chemical reactions (Alonso-Moreno et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide” is not available, guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

properties

IUPAC Name |

2-[3-(2-bromophenyl)propyl]guanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.HI/c11-9-6-2-1-4-8(9)5-3-7-14-10(12)13;/h1-2,4,6H,3,5,7H2,(H4,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODVAPJHHABXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN=C(N)N)Br.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)

![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)

![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)

![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)